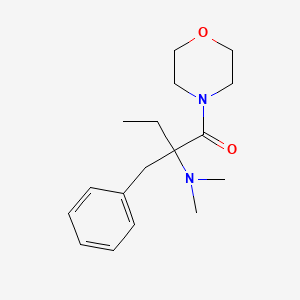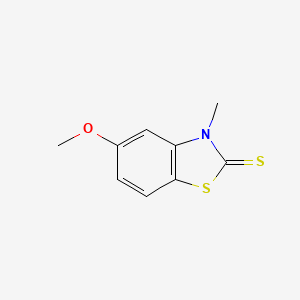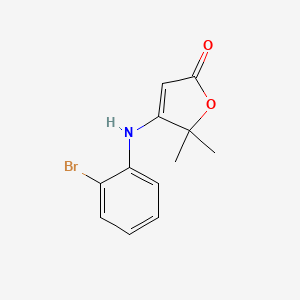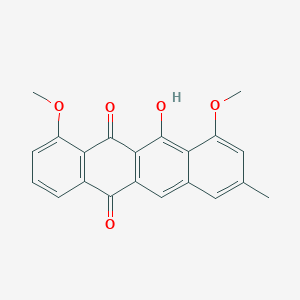![molecular formula C26H36N2O10 B14269268 Glycine, N,N'-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]- CAS No. 158069-81-9](/img/structure/B14269268.png)
Glycine, N,N'-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N,N’-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-] is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes glycine residues linked by an ethanediyl bridge and substituted with trimethoxyphenyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-] typically involves the reaction of glycine derivatives with ethanediyl bisamines under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Glycine, N,N’-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
Glycine, N,N’-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-] has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of Glycine, N,N’-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Glycine, N,N’-ethylenedi-
- Acetic acid, 2,2’- (1,2-ethanediyldiimino)bis-
- Ethylenediamine-N,N’-diacetic acid
- Ethylenediaminediacetic acid
- Ethylenediiminodiacetic acid
Uniqueness
Glycine, N,N’-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-] is unique due to its specific substitution pattern with trimethoxyphenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
158069-81-9 |
|---|---|
分子式 |
C26H36N2O10 |
分子量 |
536.6 g/mol |
IUPAC 名称 |
2-[2-[carboxymethyl-[(3,4,5-trimethoxyphenyl)methyl]amino]ethyl-[(3,4,5-trimethoxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C26H36N2O10/c1-33-19-9-17(10-20(34-2)25(19)37-5)13-27(15-23(29)30)7-8-28(16-24(31)32)14-18-11-21(35-3)26(38-6)22(12-18)36-4/h9-12H,7-8,13-16H2,1-6H3,(H,29,30)(H,31,32) |
InChI 键 |
WESBWWFIAIZNGR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)CN(CCN(CC2=CC(=C(C(=C2)OC)OC)OC)CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14269190.png)


![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-prop-2-enoxyphenol](/img/structure/B14269194.png)



![8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B14269224.png)
![6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one](/img/structure/B14269227.png)
![Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate](/img/structure/B14269234.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol](/img/structure/B14269237.png)
![N-[3-(Dimethylamino)propyl]nonadecanamide](/img/structure/B14269246.png)

